LY2922470

Descripción

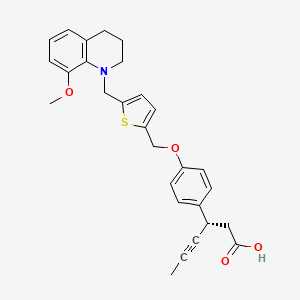

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVDLRVFJTVWEO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106563 | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423018-12-5 | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LY2922470: A Technical Overview of its GPR40 Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein-coupled receptor 40 (GPR40) agonist, LY2922470. The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to determine its activity. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action

LY2922470 is a potent and selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS) in response to medium and long-chain fatty acids.[1][2] The therapeutic potential of LY2922470 in type 2 diabetes mellitus (T2DM) stems from its ability to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2]

The primary signaling cascade initiated by LY2922470 involves the activation of the Gαq protein subunit. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin granule exocytosis.

Furthermore, research indicates that LY2922470's activity may also involve β-arrestin signaling pathways.[2] This "biased agonism," where a ligand differentially activates G protein-dependent and β-arrestin-dependent pathways, is an important characteristic of this class of GPR40 agonists and is believed to be a predictor of in vivo activity.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for LY2922470.

Table 1: In Vitro Activity of LY2922470

| Assay Type | Species | Parameter | Value |

| Calcium Flux | Human | EC50 | 7 nM[4] |

| Calcium Flux | Mouse | EC50 | 1 nM[4] |

| Calcium Flux | Rat | EC50 | 3 nM[4] |

| β-Arrestin Recruitment | Human | EC50 | Data not explicitly quantified in provided abstracts |

| β-Arrestin Recruitment | Mouse | EC50 | Data not explicitly quantified in provided abstracts |

| β-Arrestin Recruitment | Rat | EC50 | Data not explicitly quantified in provided abstracts |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Activity of LY2922470

| Animal Model | Study Type | Dose | Key Findings |

| Fasted Mice | GLP-1 Secretion | 30 mg/kg | Increased blood levels of glucagon-like peptide 1 (GLP-1).[4] |

| Mouse Model of Ischemia-Reperfusion Injury (MCAO) | Neuroprotection | 10, 20, or 40 mg/kg | Decreased cerebral infarct area.[4] |

| Subjects with T2DM | Clinical Study | Not Specified | Provided proof-of-concept as a potential glucose-lowering therapy.[1][2] |

Signaling and Experimental Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

GPR40 Signaling Pathway

Caption: GPR40 signaling cascade upon activation by LY2922470.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for a typical in vitro calcium flux assay.

Logical Relationship: From Agonist to Therapeutic Effect

Caption: Logical progression from molecular action to therapeutic outcome.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate Gq-mediated signaling by detecting transient increases in intracellular calcium concentration.

-

Cell Culture and Plating:

-

HEK293 cells stably overexpressing human, rat, or mouse GPR40 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Cells are harvested and seeded into 384-well black-walled, clear-bottom microtiter plates at a density of approximately 25,000 cells per well.

-

Plates are incubated overnight to allow for cell adherence.

-

-

Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution (e.g., HBSS with 20 mM HEPES).

-

The loading is typically performed for 1-2 hours at 37°C in the dark.

-

-

Compound Addition and Measurement:

-

The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

-

A baseline fluorescence reading is established.

-

Serial dilutions of LY2922470 are prepared and added to the wells.

-

Fluorescence intensity is monitored immediately and continuously for several minutes to capture the transient calcium flux.

-

-

Data Analysis:

-

The change in fluorescence (peak signal minus baseline) is calculated for each concentration.

-

The data are normalized to a positive control (e.g., a known GPR40 agonist or ionomycin) and a vehicle control.

-

A dose-response curve is generated, and the EC50 value is determined using a four-parameter logistic fit.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR40, providing a measure of a non-G protein-mediated signaling pathway. Technologies like DiscoverX's PathHunter® Enzyme Fragment Complementation (EFC) are commonly used.[5]

-

Cell Line:

-

A cell line (e.g., CHO or HEK293) is engineered to co-express GPR40 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).

-

-

Assay Procedure:

-

The engineered cells are plated in 384-well white-walled assay plates and incubated.

-

Various concentrations of LY2922470 are added to the cells.

-

The plates are incubated for a period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

During recruitment, the PK and EA fragments are brought into proximity, forming an active β-galactosidase enzyme.

-

A detection reagent containing a chemiluminescent substrate is added.

-

The active enzyme hydrolyzes the substrate, producing a light signal.

-

-

Data Analysis:

-

The chemiluminescent signal is read on a plate reader.

-

Data are normalized, and dose-response curves are plotted to calculate the EC50 for β-arrestin recruitment.

-

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This study assesses the effect of a compound on glucose disposal in an animal model.

-

Animal Model:

-

Male C57BL/6 mice or other relevant rodent models of diabetes are used.[1]

-

Animals are acclimatized and fasted overnight prior to the study.

-

-

Dosing and Glucose Challenge:

-

A baseline blood glucose measurement is taken (t=0).

-

LY2922470 or vehicle is administered orally (p.o.) or via another relevant route.

-

After a set pre-treatment time (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal (i.p.) injection.

-

-

Blood Sampling and Analysis:

-

Blood samples are collected from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured using a glucometer.

-

Plasma may also be collected for insulin and GLP-1 analysis.

-

-

Data Analysis:

-

The glucose excursion curve is plotted for each treatment group.

-

The Area Under the Curve (AUC) for glucose is calculated.

-

Statistical analysis is performed to compare the drug-treated groups to the vehicle control group. A significant reduction in the glucose AUC indicates improved glucose tolerance.

-

References

- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

LY2922470: A Technical Overview for Type 2 Diabetes Mellitus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY2922470, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), for its potential application in type 2 diabetes mellitus (T2DM) research. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

LY2922470 is a novel compound that acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying insulin (B600854) secretion in the presence of elevated glucose levels.[1][2][3][4][5] The glucose-dependent nature of this mechanism makes GPR40 an attractive therapeutic target for T2DM, as it may reduce the risk of hypoglycemia compared to other insulin secretagogues.[1]

Upon binding to GPR40, LY2922470 is thought to activate the Gαq protein signaling pathway.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) 1,4,5-triphosphate (IP3).[1] IP3 then triggers the release of intracellular calcium, a key step in enhancing glucose-stimulated insulin secretion (GSIS).[1] Additionally, research suggests that GPR40 signaling can also involve a β-arrestin pathway.[1] Beyond its effects on insulin, LY2922470 has also been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) in preclinical models.[1][2][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for LY2922470.

Table 1: In Vitro Potency of LY2922470

| Assay | Species | EC50 (nM) |

| Calcium Flux | Human | 7 |

| Mouse | 1 | |

| Rat | 3 | |

| β-Arrestin Recruitment | Human | 18 |

| Mouse | 1 | |

| Rat | 2 |

Data sourced from Hamdouchi et al., 2016.

Table 2: Preclinical In Vivo Efficacy of LY2922470

| Animal Model | Dose (mg/kg) | Effect |

| C57BL/6 Mice | 30 | Increased GLP-1 Secretion |

Data sourced from Hamdouchi et al., 2016.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of LY2922470 and a general experimental workflow for its evaluation.

Caption: Proposed GPR40 signaling pathway activated by LY2922470.

Caption: Generalized experimental workflow for the evaluation of a GPR40 agonist like LY2922470.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of LY2922470.

Calcium Flux Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat GPR40 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.

-

Compound Addition: Test compounds, including LY2922470, are serially diluted and added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence imaging plate reader (FLIPR). The fluorescence intensity is monitored before and after the addition of the compound.

-

Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

-

Assay Principle: This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, a key event in G protein-coupled receptor signaling and desensitization. A common method is the PathHunter® β-arrestin assay.

-

Cell Line: A cell line co-expressing GPR40 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

-

Compound Treatment: Cells are plated and treated with varying concentrations of LY2922470.

-

Signal Detection: Upon agonist-induced receptor activation and β-arrestin recruitment, the ProLink and EA tags are brought into proximity, forcing the complementation of the β-galactosidase enzyme. The activity of the complemented enzyme is then measured by adding a chemiluminescent substrate and detecting the light output.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Data are normalized and plotted against compound concentration to calculate the EC50.

In Vivo GLP-1 Secretion Assay

-

Animal Model: C57BL/6 mice are used for this study.[1]

-

Fasting: Animals are fasted overnight prior to the experiment.

-

Compound Administration: A single oral dose of LY2922470 (e.g., 30 mg/kg) or vehicle control is administered.[1][6]

-

Blood Sampling: Blood samples are collected at specified time points post-dosing from the tail vein or via cardiac puncture after euthanasia.

-

GLP-1 Measurement: Plasma is separated, and active GLP-1 levels are quantified using a commercially available ELISA kit.

-

Data Analysis: GLP-1 concentrations are compared between the LY2922470-treated and vehicle-treated groups to assess the effect of the compound on GLP-1 secretion.

Oral Glucose Tolerance Test (OGTT)

-

Animal Model: A relevant rodent model of type 2 diabetes (e.g., Zucker fatty rats) or normal mice can be used.

-

Fasting: Animals are fasted for a specified period (e.g., overnight).

-

Compound Administration: LY2922470 or vehicle is administered orally at a predetermined time before the glucose challenge.

-

Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Challenge: A concentrated glucose solution is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and control groups to determine the improvement in glucose tolerance.

Conclusion

LY2922470 represents a significant area of investigation within the field of GPR40 agonists for the treatment of type 2 diabetes. Its mechanism of action, centered on glucose-dependent insulin secretion and stimulation of GLP-1 release, offers a promising therapeutic profile. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the potential of LY2922470 and similar compounds in the management of T2DM.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]

- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

Preclinical Profile of LY2922470: A GPR40 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY2922470 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Preclinical studies have demonstrated its potential as a therapeutic agent for type 2 diabetes mellitus through its robust glucose-lowering effects, which are mediated by the stimulation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][4] This document provides a comprehensive overview of the available preclinical data on LY2922470, including its in vitro activity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Mechanism of Action: GPR40 Signaling

LY2922470 exerts its effects by activating GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][5] The activation of GPR40 by LY2922470 initiates a signaling cascade that is primarily coupled with the Gαq protein subunit.[1][6] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation are key events that lead to glucose-dependent insulin secretion from pancreatic β-cells.[1]

Furthermore, GPR40 activation can also engage β-arrestin signaling pathways, which have been correlated with in vivo glucose-lowering activity.[1] In enteroendocrine L-cells, GPR40 agonism by LY2922470 stimulates the secretion of incretins such as GLP-1, which further potentiates glucose-dependent insulin secretion from β-cells and exerts other beneficial metabolic effects.[1][5]

Quantitative Preclinical Data

The following tables summarize the available quantitative data for LY2922470 from preclinical studies.

Table 1: In Vitro Activity of LY2922470

| Assay | Cell Line | Species | Parameter | Value (nM) |

| Calcium Flux | HEK293 expressing GPR40 | Human | EC₅₀ | 7 |

| Calcium Flux | HEK293 expressing GPR40 | Mouse | EC₅₀ | 1 |

| Calcium Flux | HEK293 expressing GPR40 | Rat | EC₅₀ | 3 |

Data sourced from Cayman Chemical product information sheet.[7]

Table 2: In Vivo Efficacy of LY2922470

| Animal Model | Dosing | Effect |

| Fasted Mice | 30 mg/kg | Increased blood levels of GLP-1 |

| Mouse model of ischemia-reperfusion injury | 10, 20, or 40 mg/kg | Decreased cerebral infarct area |

Data sourced from Cayman Chemical product information sheet.[7]

Note: While potent and durable dose-dependent reductions in glucose levels and significant increases in insulin secretion have been reported, specific quantitative values were not available in the reviewed literature.[1][4]

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize LY2922470.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

-

Cell Culture: HEK293 cells stably expressing human, mouse, or rat GPR40 are cultured in appropriate media (e.g., DMEM with high glucose, 10% fetal bovine serum, and selection antibiotics).

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6). Cells are incubated for 30-60 minutes at 37°C, protected from light.

-

Compound Addition: A plate containing serial dilutions of LY2922470 is prepared. The plate reader is programmed to add the compound solutions to the cell plate.

-

Signal Detection: Fluorescence intensity is measured kinetically using a plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen dye. The change in fluorescence is recorded over time to capture the calcium mobilization.

-

Data Analysis: The peak fluorescence response is used to determine the EC₅₀ values by fitting the data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR40 and β-arrestin upon agonist stimulation. A common method is the PathHunter™ β-arrestin assay.

-

Cell Line: A cell line (e.g., CHO or HEK293) is engineered to co-express GPR40 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

Cell Plating and Compound Incubation: Cells are seeded in white-walled assay plates. After adherence, they are treated with varying concentrations of LY2922470 and incubated.

-

Lysis and Substrate Addition: A detection reagent containing cell lysis components and the enzyme substrate is added to the wells.

-

Signal Detection: If LY2922470 induces the recruitment of β-arrestin-EA to GPR40-PK, the enzyme fragments complement to form an active β-galactosidase enzyme. This enzyme hydrolyzes the substrate, generating a chemiluminescent signal that is measured with a luminometer.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. EC₅₀ values are calculated from the dose-response curves.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This in vivo assay assesses the effect of LY2922470 on glucose disposal.

-

Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are acclimatized to the facility conditions. Prior to the test, mice are fasted for a defined period (e.g., 6 or 16 hours) with free access to water.

-

Compound Administration: LY2922470 or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose challenge.

-

Baseline Blood Glucose: A baseline blood sample is collected (t=0), typically from the tail vein, and blood glucose is measured using a glucometer.

-

Glucose Challenge: A sterile solution of D-glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The blood glucose excursion over time is plotted. The area under the curve (AUC) for glucose is calculated and compared between the LY2922470-treated and vehicle-treated groups to determine the effect on glucose tolerance.

Conclusion

The preclinical data for LY2922470 strongly support its development as a GPR40 agonist for the treatment of type 2 diabetes. Its mechanism of action, involving the potentiation of glucose-dependent insulin and GLP-1 secretion through Gαq and potentially β-arrestin signaling pathways, is well-established. The in vitro and in vivo studies demonstrate its efficacy in modulating key metabolic parameters. The experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of LY2922470 and other novel GPR40 agonists. Further studies to fully quantify its pharmacokinetic profile and long-term efficacy and safety in relevant disease models are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 7. biorxiv.org [biorxiv.org]

The GPR40 Agonist LY2922470: A Technical Guide to its Potentiation of Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and signaling pathways associated with LY2922470, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. LY2922470 has demonstrated significant potential in preclinical and early clinical studies for the treatment of type 2 diabetes mellitus by enhancing glucose-dependent insulin (B600854) secretion.

Core Mechanism of Action

LY2922470 functions as an agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in the amplification of insulin secretion in the presence of elevated glucose levels.[1][2][3][4] By binding to and activating GPR40, LY2922470 initiates a signaling cascade that results in a significant increase in insulin release, thereby contributing to lower blood glucose levels.[1][2][3][4] This glucose-dependent mechanism of action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia. In addition to its direct effects on pancreatic β-cells, GPR40 activation in enteroendocrine cells can stimulate the secretion of incretins like glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data for LY2922470 and related GPR40 agonists from various in vitro and in vivo studies. This data highlights the potency and efficacy of LY2922470 in comparison to other compounds.

Table 1: In Vitro Potency of GPR40 Agonists

| Compound | Assay Type | Species | EC50 (nM) | Reference |

| LY2922470 | IP-1 Accumulation | Human | ~1 | [3] |

| LY2881835 | IP-1 Accumulation | Human | ~1 | [3] |

| LY2922083 | IP-1 Accumulation | Human | ~1 | [3] |

Table 2: In Vivo Efficacy of GPR40 Agonists in Mouse Intraperitoneal Glucose Tolerance Test (IPGTT)

| Compound | ED90 (mg/kg) | Reference |

| LY2922470 | 5.0 | [6] |

| LY2881835 | 0.58 | [3][6] |

| LY2922083 | 5.6 | [3][6] |

Signaling Pathway

The activation of GPR40 by LY2922470 in pancreatic β-cells initiates a well-defined signaling cascade that culminates in the potentiation of insulin secretion. The process is initiated by the binding of LY2922470 to the GPR40 receptor, which is coupled to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary driver of insulin granule exocytosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of LY2922470 are provided below.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells

This in vitro assay is used to assess the ability of a compound to potentiate glucose-stimulated insulin secretion from a mouse insulinoma cell line (MIN6).

Materials:

-

MIN6 cells

-

DMEM containing nonessential amino acids, 10% FBS, 50 mM 2-mercaptoethanol, and 1% penicillin/streptomycin

-

Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA

-

Low glucose KRB (e.g., 2.8 mM glucose)

-

High glucose KRB (e.g., 16.7 mM glucose)

-

LY2922470 stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Maintain MIN6 cells in culture medium at 37°C in a 5% CO2 incubator.

-

Pre-incubation: On the day of the experiment, wash the cells with glucose-free KRB and then pre-incubate in low glucose KRB for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Following pre-incubation, replace the medium with fresh low glucose KRB (basal control), high glucose KRB (stimulated control), or high glucose KRB containing various concentrations of LY2922470.

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion data to the protein content of the cells in each well.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This in vivo assay evaluates the effect of a compound on glucose tolerance in a rodent model.

Materials:

-

Male Balb/c mice (or other appropriate strain)

-

LY2922470 formulation for oral or intraperitoneal administration

-

Glucose solution (e.g., 20% dextrose)

-

Glucometer and test strips

-

Blood collection tubes (for insulin measurement)

Procedure:

-

Fasting: Fast the mice for a specified period (e.g., 5-6 hours or overnight) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.

-

Compound Administration: Administer LY2922470 at various doses (and a vehicle control) via the desired route (e.g., oral gavage).

-

Glucose Challenge: After a set time following compound administration (e.g., 60 minutes), administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

-

Insulin Measurement (Optional): Collect blood samples at key time points to measure plasma insulin levels.

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

References

- 1. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to LY2922470-Mediated GLP-1 Secretion In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY2922470, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, and its role in stimulating glucagon-like peptide-1 (GLP-1) secretion in vivo. The document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the core mechanisms and workflows.

Introduction: The GPR40 Pathway and GLP-1 Secretion

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that regulates glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and influencing satiety.[1][2][3] Consequently, GLP-1 receptor agonists have become a cornerstone in the treatment of type 2 diabetes mellitus (T2DM) and obesity.[4][5] An alternative therapeutic strategy involves augmenting the secretion of endogenous GLP-1.

LY2922470 is a novel small molecule agonist targeting G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[6][7][8] GPR40 is highly expressed in pancreatic β-cells and, importantly, in enteroendocrine L-cells throughout the gastrointestinal tract, which are responsible for producing and secreting GLP-1.[6][7] By activating GPR40 on these L-cells, LY2922470 provides a mechanism to enhance GLP-1 secretion directly from the gut, thereby harnessing the therapeutic benefits of this endogenous hormone.[7] This guide details the preclinical evidence supporting this mechanism of action.

Core Mechanism of Action: GPR40 Activation in L-Cells

LY2922470 functions as a potent agonist at the GPR40 receptor.[6][8] In enteroendocrine L-cells, the binding of LY2922470 to GPR40 is hypothesized to initiate a downstream signaling cascade, likely via the Gαq protein subunit, culminating in the mobilization and exocytosis of GLP-1-containing vesicles. This leads to a significant increase in circulating levels of active GLP-1.[7]

References

- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 2. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Emerging Role of GLP-1 Agonists in Obesity: A Comprehensive Review of Randomised Controlled Trials | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to LY2922470: A Potent and Selective GPR40 Agonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LY2922470, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR40 modulation.

Chemical Structure and Properties

LY2922470 is a synthetic small molecule belonging to the class of tetrahydroquinoline acid derivatives.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

(S)-3-(4-((5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid [2]

Table 1: Chemical and Physical Properties of LY2922470

| Property | Value | Reference |

| CAS Number | 1423018-12-5 | [2][3] |

| Molecular Formula | C28H29NO4S | [2][3][4] |

| Molecular Weight | 475.60 g/mol | [2][3][4] |

| IUPAC Name | (S)-3-(4-((5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid | [2] |

| SMILES | COC1=C(N(CC2=CC=C(COC3=CC=C(--INVALID-LINK--CC(O)=O)C=C3)S2)CCC4)C4=CC=C1 | [3] |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [3][4] |

| Appearance | Solid | [5] |

Mechanism of Action and Signaling Pathways

LY2922470 acts as a potent agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[1] The activation of GPR40 by its agonists leads to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[1] This glucose-dependent activity makes GPR40 an attractive target for the treatment of type 2 diabetes mellitus (T2DM) with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[6]

The signaling cascade initiated by LY2922470 binding to GPR40 is multifaceted, involving both G-protein-dependent and independent pathways.

-

Gq-Mediated Pathway: GPR40 primarily couples to the Gαq subunit of heterotrimeric G proteins.[7] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin granule exocytosis.[6]

-

β-Arrestin Pathway: LY2922470 has also been shown to be a potent activator of β-arrestin recruitment to the GPR40 receptor.[3] This pathway, while not fully elucidated, is thought to contribute to the overall signaling and regulatory effects of the receptor. Some studies suggest that β-arrestin signaling may be linked to the in vivo efficacy of GPR40 agonists.[3]

Below is a diagram illustrating the primary signaling pathways activated by LY2922470.

Biological Activity and Efficacy

LY2922470 has demonstrated potent and selective agonist activity at human, mouse, and rat GPR40 receptors. Its biological efficacy has been characterized in a variety of in vitro and in vivo models.

Table 2: In Vitro Potency of LY2922470

| Assay | Species | EC50 (nM) | Reference |

| Calcium Flux | Human | 7 | [8] |

| Calcium Flux | Mouse | 1 | [8] |

| Calcium Flux | Rat | 3 | [8] |

| β-Arrestin Recruitment | Human | 7 | [4] |

| β-Arrestin Recruitment | Mouse | 1 | [4] |

| β-Arrestin Recruitment | Rat | 3 | [4] |

In preclinical studies, LY2922470 has been shown to dose-dependently reduce glucose levels and significantly increase insulin and glucagon-like peptide-1 (GLP-1) secretion.[1] Furthermore, research has indicated that LY2922470 may have protective effects against ischemic stroke and can modulate inflammatory reactions in vascular endothelial cells.[7][9]

Experimental Protocols

Detailed experimental protocols for the assays mentioned are crucial for the replication and extension of these findings. While the primary literature provides an overview of the methods used, the following sections outline generalized protocols based on the available information and standard laboratory practices.

GPR40 Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human, mouse, or rat GPR40 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Addition: The dye-containing buffer is removed, and cells are washed. A baseline fluorescence reading is taken using a fluorescence plate reader. LY2922470, at various concentrations, is then added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately and continuously for a defined period to capture the peak calcium response.

-

Data Analysis: The change in fluorescence is calculated relative to the baseline. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.

Methodology:

-

Assay Principle: A common method utilizes an enzyme fragment complementation assay (e.g., DiscoveRx PathHunter). In this system, the GPR40 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Culture and Plating: Cells engineered for the β-arrestin assay are cultured and plated as described for the calcium flux assay.

-

Compound Incubation: LY2922470 at various concentrations is added to the cells and incubated for a specific duration (e.g., 90 minutes) at 37°C.

-

Signal Detection: The detection reagents are added according to the manufacturer's protocol, and the plate is incubated to allow for signal development.

-

Luminescence Measurement: The chemiluminescent signal is read using a luminometer.

-

Data Analysis: EC50 values are calculated from the concentration-response curves.

In Vivo Glucose Tolerance and GLP-1 Secretion

These studies assess the effect of LY2922470 on glucose metabolism and incretin (B1656795) hormone secretion in animal models.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used.[3] Animals are acclimatized and fasted overnight before the experiment.

-

Compound Administration: LY2922470 is formulated in a suitable vehicle (e.g., 20% Captisol) and administered orally (p.o.) at various doses.[3]

-

Glucose Challenge (for Oral Glucose Tolerance Test - OGTT): At a specified time post-compound administration (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

-

Analyte Measurement:

-

Glucose: Blood glucose levels are measured using a glucometer.

-

Insulin and GLP-1: Plasma is separated from blood samples, and insulin and active GLP-1 levels are quantified using specific ELISA kits.

-

-

Data Analysis: The area under the curve (AUC) for glucose and the levels of insulin and GLP-1 are calculated and compared between treatment groups.

The following diagram outlines a typical workflow for an in vivo study.

Conclusion

LY2922470 is a well-characterized, potent, and selective GPR40 agonist with demonstrated efficacy in preclinical models of type 2 diabetes. Its mechanism of action, involving the potentiation of glucose-stimulated insulin secretion through Gq- and potentially β-arrestin-mediated pathways, highlights its therapeutic potential. Further research into its diverse biological effects, including potential neuroprotective and anti-inflammatory properties, is warranted. The experimental protocols outlined in this guide provide a foundation for future investigations into the pharmacology of LY2922470 and other GPR40 agonists.

References

- 1. G Protein-Coupled Receptor 40 Agonist LY2922470 Alleviates Ischemic-Stroke-Induced Acute Brain Injury and Functional Alterations in Mice [mdpi.com]

- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]

- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. G Protein-Coupled Receptor 40 Agonist LY2922470 Alleviates Ischemic-Stroke-Induced Acute Brain Injury and Functional Alterations in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LY2922470 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2922470 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is highly expressed in pancreatic β-cells and enteroendocrine L-cells, playing a crucial role in glucose homeostasis. LY2922470 has demonstrated significant glucose-lowering effects in preclinical and early clinical studies, primarily by enhancing glucose-dependent insulin (B600854) secretion (GDIS) and promoting the release of glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth analysis of the mechanism of action of LY2922470, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

Introduction

Type 2 Diabetes Mellitus (T2DM) is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. GPR40 has emerged as a promising therapeutic target for T2DM due to its ability to potentiate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2] LY2922470 is a novel GPR40 agonist that has been investigated for its potential to improve glycemic control.[1] This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the role of LY2922470 in glucose metabolism.

Mechanism of Action

LY2922470 exerts its effects on glucose metabolism through a dual mechanism involving direct stimulation of pancreatic β-cells and indirect effects via the incretin (B1656795) system.

-

Glucose-Dependent Insulin Secretion (GDIS): In pancreatic β-cells, LY2922470 binds to and activates GPR40. This activation primarily couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[2][3]

-

GLP-1 Secretion: In the gastrointestinal tract, LY2922470 stimulates GPR40 on enteroendocrine L-cells, leading to the secretion of GLP-1.[1] GLP-1 is an incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.

Beyond the canonical Gαq pathway, evidence suggests that GPR40 signaling can also involve the β-arrestin pathway, which may contribute to the sustained in vivo efficacy of agonists like LY2922470.[1]

Quantitative Data

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of LY2922470 on glucose metabolism.

Table 1: Preclinical Efficacy of LY2922470 in Zucker fa/fa Rats (Oral Glucose Tolerance Test) [1]

| Treatment Group | Dose | Change in Glucose AUC from Vehicle (%) | Change in Insulin AUC from Vehicle (%) |

| LY2922470 | 3 mg/kg | -25% | +50% |

| LY2922470 | 10 mg/kg | -40% | +120% |

| LY2922470 | 30 mg/kg | -55% | +200% |

Table 2: Clinical Efficacy of LY2922470 in Patients with Type 2 Diabetes (Multiple Ascending Dose Study) [1]

| Treatment Group | Dose | Change from Baseline in Glucose AUC (0-24h) on Day 28 |

| Placebo | - | - |

| LY2922470 | 200 mg QD | Trend toward decrease |

| LY2922470 | 500 mg QD | Statistically significant reduction |

| LY2922470 | 150 mg BID | Statistically significant reduction |

| LY2922470 | 400 mg BID | Statistically significant reduction |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro GPR40 Activation Assay (Calcium Flux)

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human GPR40.

-

Assay Principle: GPR40 activation by an agonist leads to an increase in intracellular calcium concentration, which is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Protocol:

-

Seed HEK293-hGPR40 cells in a 96-well plate and culture overnight.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Prepare serial dilutions of LY2922470 and a vehicle control.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add the compound dilutions to the respective wells.

-

Immediately measure the change in fluorescence over time.

-

Calculate the EC50 value from the dose-response curve.

-

In Vitro GLP-1 Secretion Assay

-

Cell Line: Murine intestinal enteroendocrine STC-1 cell line.

-

Assay Principle: Stimulation of GPR40 on STC-1 cells with LY2922470 induces the secretion of GLP-1 into the cell culture medium, which is then quantified by ELISA.

-

Protocol:

-

Plate STC-1 cells in a 24-well plate and grow to confluence.

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells in a buffer solution for 1-2 hours.

-

Replace the buffer with fresh buffer containing various concentrations of LY2922470 or a vehicle control.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant and centrifuge to remove any cells.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

Normalize GLP-1 secretion to the total protein content of the cells in each well.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats

-

Animal Model: Male Zucker fa/fa rats, a model of obesity and insulin resistance.

-

Protocol:

-

Fast the rats overnight (approximately 16 hours) with free access to water.

-

Administer LY2922470 or vehicle orally by gavage.

-

After a specified time (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Collect blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations using a glucometer.

-

Centrifuge blood samples to obtain plasma and store at -80°C for subsequent insulin analysis by ELISA.

-

Calculate the area under the curve (AUC) for glucose and insulin.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: GPR40 signaling pathway activated by LY2922470.

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

LY2922470 represents a promising therapeutic agent for the treatment of Type 2 Diabetes Mellitus through its potent and selective agonism of the GPR40 receptor. Its dual mechanism of enhancing glucose-dependent insulin secretion and stimulating GLP-1 release offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The data and protocols presented in this technical guide provide a comprehensive overview of the role of LY2922470 in glucose metabolism, serving as a valuable resource for ongoing research and development in this field. Further investigation into the long-term efficacy and safety of LY2922470 and other GPR40 agonists is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of LY2922470

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro pharmacological assessment of LY2922470, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Detailed protocols for key in vitro assays are provided to enable researchers to characterize the activity and signaling profile of LY2922470 and related compounds.

Introduction to LY2922470

LY2922470 is a small molecule agonist developed for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the potentiation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2] This is achieved through the activation of GPR40, a receptor for medium and long-chain fatty acids, which is highly expressed in these cells.[3] The activation of GPR40 by LY2922470 initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in metabolic diseases.

GPR40 Signaling Pathway

LY2922470 activates GPR40, which primarily couples to the Gαq/11 subunit of heterotrimeric G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion.

In addition to the canonical Gαq pathway, GPR40 activation by certain agonists has been shown to engage Gαs and β-arrestin signaling pathways.[1] The Gαs pathway activation leads to the production of cyclic AMP (cAMP), another important second messenger in insulin secretion. The recruitment of β-arrestin can mediate receptor desensitization and internalization, as well as initiate distinct downstream signaling events.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for LY2922470.

Table 1: Receptor Binding Affinity

| Compound | Radioligand | Cell Line/Membrane Preparation | Ki (nM) |

| LY2922470 | [3H]-Compound 4 | HEK293 cells overexpressing human GPR40 | 1.1 |

Table 2: Functional Potency

| Assay Type | Cell Line | Parameter | LY2922470 EC50 (nM) |

| Calcium Flux | HEK293 cells overexpressing human GPR40 | Intracellular Ca2+ mobilization | 7 |

| Calcium Flux | HEK293 cells overexpressing rat GPR40 | Intracellular Ca2+ mobilization | 3 |

| Calcium Flux | HEK293 cells overexpressing mouse GPR40 | Intracellular Ca2+ mobilization | 1 |

| β-Arrestin Recruitment | CHO-K1 cells overexpressing human GPR40 | β-Arrestin 2 recruitment | 4.8 |

| IP-One Accumulation | HEK293 cells overexpressing human GPR40 | IP1 accumulation | ~1 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Calcium Flux Assay

This assay measures the ability of LY2922470 to stimulate Gαq-mediated signaling by quantifying the increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably overexpressing human GPR40 (HEK293-hGPR40)[2]

-

DMEM/F12 (3:1) medium supplemented with 0.2% certified fetal bovine serum (FBS) and 18.9 mM HEPES[2]

-

384-well black, clear-bottom microtiter plates[2]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

LY2922470 stock solution in DMSO

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

-

Cell Plating: Seed HEK293-hGPR40 cells at a density of 25,000 cells/well in 384-well plates.[2]

-

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for dye uptake.

-

Compound Addition: Prepare serial dilutions of LY2922470 in assay buffer. Add the compound solutions to the wells.

-

Fluorescence Measurement: Immediately place the plate in a FLIPR instrument and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over a period of several minutes.

-

Data Analysis: Determine the peak fluorescence response for each concentration of LY2922470. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LY2922470 for the GPR40 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Crude cell surface membranes from HEK293-hGPR40 cells[2]

-

[3H]-Compound 4 (Radioligand)[2]

-

LY2922470 stock solution in DMSO

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 5 mM MgCl2, 0.1% w/v fatty acid-free BSA[2]

-

96-well polypropylene (B1209903) assay plates

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Protocol:

-

Reagent Preparation: Prepare serial dilutions of LY2922470 in 100% DMSO. In a 96-well plate, add 10 µL of the diluted compound to 90 µL of assay buffer.[2]

-

Assay Setup: To each well, add 200 µL of [3H]-Compound 4 (final concentration 5 nM) and 200 µL of GPR40 membranes (5 µ g/well ), both diluted in assay buffer.[2]

-

Incubation: Shake the plate for 1 minute and then incubate for 2 hours at room temperature (22°C).[2]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the LY2922470 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, providing insight into a G protein-independent signaling pathway. A common method is the Tango™ GPCR Assay technology.

Materials:

-

Tango™ GPR40-bla U2OS cells (or equivalent cell line)[4]

-

Assay medium (e.g., Freestyle™ Expression Medium)

-

LY2922470 stock solution in DMSO

-

β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate)

-

Assay plates (e.g., 384-well black, clear-bottom)

-

Fluorescence plate reader

Protocol:

-

Cell Plating: Plate the Tango™ GPR40-bla U2OS cells in the assay plates and incubate overnight.

-

Compound Addition: Add serial dilutions of LY2922470 to the cells.

-

Incubation: Incubate the plates for 5 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for β-arrestin recruitment and subsequent β-lactamase expression.[4]

-

Substrate Addition: Add the β-lactamase substrate to each well.

-

Incubation: Incubate the plates for 1.5-2 hours at room temperature, protected from light.[4]

-

Fluorescence Measurement: Measure the fluorescence at two emission wavelengths (e.g., blue at ~460 nm and green at ~530 nm).

-

Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the LY2922470 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

IP-One Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gαq pathway activation. The HTRF® IP-One assay is a common platform.[5][6][7][8]

Materials:

-

HEK293-hGPR40 cells

-

Assay plates (e.g., 384-well white)

-

Stimulation buffer containing Lithium Chloride (LiCl)

-

LY2922470 stock solution in DMSO

-

HTRF® IP-One Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)[6]

-

HTRF-compatible plate reader

Protocol:

-

Cell Plating: Plate HEK293-hGPR40 cells in the assay plates and incubate overnight.

-

Compound Stimulation: Add serial dilutions of LY2922470 prepared in stimulation buffer containing LiCl to the cells.

-

Incubation: Incubate the plates for 1 hour at 37°C.[8]

-

Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) to each well.

-

Incubation: Incubate the plates for 1 hour at room temperature.[8]

-

HTRF Measurement: Measure the time-resolved fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the logarithm of the LY2922470 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols: LY2922470-Induced Calcium Flux Assay in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2922470 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[2][4] Upon activation by agonists like LY2922470, GPR40 couples to the Gαq signaling pathway, leading to an increase in intracellular calcium concentrations.[4][5] This calcium mobilization is a key downstream event that can be readily measured to assess the potency and efficacy of GPR40 agonists. This document provides detailed protocols for performing a calcium flux assay using LY2922470 in Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR40.

Principle of the Assay

The assay quantifies the mobilization of intracellular calcium ([Ca2+]) following the activation of GPR40 by LY2922470. HEK293 cells stably transfected with the GPR40 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye is non-fluorescent until it binds to free calcium in the cytoplasm. Upon GPR40 activation, a signaling cascade is initiated, resulting in the release of calcium from intracellular stores, primarily the endoplasmic reticulum. The subsequent binding of calcium to the fluorescent dye leads to a significant increase in fluorescence intensity, which can be measured using a fluorescence plate reader. The magnitude of the fluorescence increase is proportional to the concentration of the agonist, allowing for the determination of potency (e.g., EC50).

Data Presentation

The following table summarizes the quantitative data for LY2922470 in a calcium flux assay using HEK293 cells expressing the GPR40 receptor.

| Species | Receptor | Parameter | Value (nM) |

| Human | GPR40 | EC50 | 7 |

| Mouse | GPR40 | EC50 | 1 |

| Rat | GPR40 | EC50 | 3 |

Data sourced from Hamdouchi, C., et al. (2016).[1]

Signaling Pathway and Experimental Workflow

GPR40 Signaling Pathway

The activation of GPR40 by LY2922470 initiates a well-defined signaling cascade. The diagram below illustrates the key steps involved in this pathway, leading to an increase in intracellular calcium.

Caption: GPR40 signaling cascade initiated by LY2922470.

Experimental Workflow for Calcium Flux Assay

The following diagram outlines the major steps in performing the calcium flux assay.

Caption: Workflow for the LY2922470 calcium flux assay.

Experimental Protocols

Materials and Reagents

-

HEK293 cells stably expressing human, mouse, or rat GPR40

-

LY2922470

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fluo-4 AM

-

Pluronic F-127

-

Probenecid (B1678239) (optional, can improve dye retention)[6]

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96- or 384-well black, clear-bottom cell culture plates

-

Fluorescence plate reader with automated injection capabilities

Cell Culture

-

Culture HEK293-GPR40 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

Calcium Flux Assay Protocol

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Day 1: Cell Seeding

-

Trypsinize and resuspend the HEK293-GPR40 cells in fresh culture medium.

-

Determine the cell density using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[7]

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

Day 2: Dye Loading and Compound Assay

-

Prepare the Dye Loading Solution:

-

Prepare a 1X assay buffer consisting of HBSS with 20 mM HEPES.

-

For a 96-well plate, prepare approximately 10 mL of dye loading solution.

-

Create a 2X dye loading solution by adding Fluo-4 AM to the assay buffer to a final concentration of 4 µM.

-

Add Pluronic F-127 to a final concentration of 0.04% to aid in dye dispersal.

-

If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[6]

-

Vortex the solution thoroughly.

-

-

Load Cells with Dye:

-

Aspirate the culture medium from the cell plate.

-

Gently wash the cells once with 100 µL of 1X assay buffer.

-

Add 100 µL of the 2X dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.[7]

-

-

Prepare Compound Plate:

-

During the incubation period, prepare serial dilutions of LY2922470 in 1X assay buffer. A typical starting concentration for the highest dose would be in the micromolar range, followed by 3- or 10-fold serial dilutions.

-

Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions) and a positive control (e.g., a known GPR40 agonist or ATP, which elicits a calcium response in HEK293 cells).[8]

-

-

Measure Calcium Flux:

-

Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

-

Program the instrument to perform a baseline reading for 10-20 seconds.

-

Following the baseline reading, the instrument should automatically inject the compound dilutions from the compound plate into the cell plate.

-

Continue to measure the fluorescence kinetically for at least 60-120 seconds post-injection to capture the peak response.

-

Data Analysis

-

The change in fluorescence is typically calculated as the maximum fluorescence signal post-injection minus the average baseline fluorescence.

-

Plot the change in fluorescence against the logarithm of the LY2922470 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of LY2922470 that elicits 50% of the maximal response.

Troubleshooting

-

Low Signal-to-Background Ratio:

-

Optimize cell seeding density.

-

Ensure proper dye loading by adjusting incubation time and temperature.

-

Check the health and passage number of the cells.

-

Confirm GPR40 expression levels.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Be cautious to not disturb the cell monolayer during washing and reagent addition steps.

-

Use a multichannel pipette or automated liquid handler for precise reagent addition.

-

-

No Response to LY2922470:

-

Verify the integrity and concentration of the LY2922470 stock solution.

-

Confirm that the HEK293 cells are indeed expressing functional GPR40 receptors.

-

Check the settings on the fluorescence plate reader.

-

By following these detailed protocols and understanding the underlying principles, researchers can reliably and accurately assess the activity of LY2922470 and other GPR40 agonists in a cell-based calcium flux assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - American Chemical Society - Figshare [acs.figshare.com]

- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 5. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. abcam.com [abcam.com]

- 8. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

Application Notes and Protocols for β-arrestin Recruitment Assay Featuring LY2922470

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2922470 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion, making it a significant therapeutic target for type 2 diabetes mellitus.[3][5][6] Upon activation by agonists like LY2922470, GPR40 can initiate downstream signaling through two primary pathways: the canonical G-protein pathway (predominantly Gαq) and the β-arrestin pathway.[2][3][7]

The β-arrestin recruitment assay is a powerful tool to characterize the interaction of ligands with GPCRs. This assay quantifies the translocation of β-arrestin proteins from the cytoplasm to the activated receptor at the cell membrane. This recruitment event is a key mechanism for receptor desensitization and internalization, but also initiates a distinct wave of G protein-independent signaling.[2] For compounds like LY2922470, evaluating β-arrestin recruitment is critical for understanding its full pharmacological profile, including the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.[2][3]

These application notes provide a comprehensive overview and a detailed protocol for performing a β-arrestin recruitment assay to characterize the activity of LY2922470 on GPR40.

Signaling Pathway of GPR40 Activation

GPR40 activation by an agonist such as LY2922470 leads to the initiation of two major signaling cascades. The Gαq pathway activation leads to downstream cellular responses, while the binding of β-arrestin to the phosphorylated receptor can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Caption: GPR40 Signaling Pathways.

Quantitative Data Summary

The following table summarizes the potency of LY2922470 in β-arrestin recruitment assays across different species. This data is essential for comparative pharmacology and for translating preclinical findings.

| Compound | Target | Species | Assay Type | EC50 (nM) |

| LY2922470 | GPR40 | Human | β-arrestin Recruitment | [Data not publicly available in the provided snippets] |

| LY2922470 | GPR40 | Mouse | β-arrestin Recruitment | [Data not publicly available in the provided snippets] |

| LY2922470 | GPR40 | Rat | β-arrestin Recruitment | [Data not publicly available in the provided snippets] |

Note: While the source material indicates that β-arrestin recruitment assays were performed for LY2922470 across these species, the specific EC50 values were not available in the provided search results. Researchers should refer to the primary publication for these quantitative data points.

Experimental Protocol: PathHunter® β-arrestin Recruitment Assay